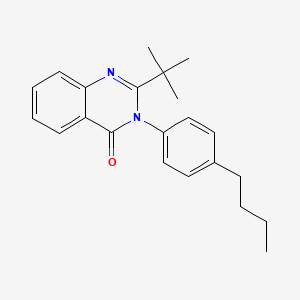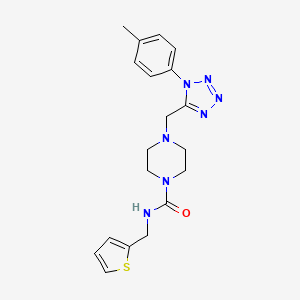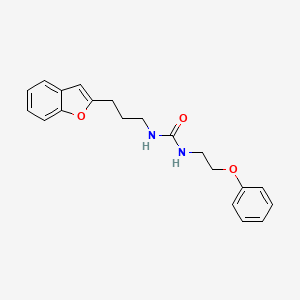
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, also known as BPPEU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPPEU is a urea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds synthesized from benzofuran, including those similar to 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, have been extensively studied for their antimicrobial properties. For instance, benzofuran aryl ureas and carbamates have shown promising results in screening for antimicrobial activities. A study demonstrated the synthesis and characterization of such compounds, revealing their potential in fighting microbial infections (Kumari et al., 2019). Similarly, other research focused on the synthesis and antimicrobial activity of derivatives, highlighting their efficacy against various bacteria and fungi (Reddy et al., 2003).
Antioxidant and Antibacterial Studies
The antioxidant and antibacterial potentials of benzofuran derivatives have been another area of research. A study synthesizing phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid indicated good chelating ability with Fe+2 ions and excellent scavenging activity with DPPH free radicals. These compounds were also tested for antibacterial activities, showing potency against various bacterial strains (Shankerrao et al., 2013).
Coordination Reactions and Synthesis
Research has also delved into the synthesis and coordination reactions of benzofuran derivatives. For example, the synthesis of [1]Benzofuro[3,2-c]pyridine from 1-benzofuran-2-carbaldehyde and its subsequent reactions to form various complexes demonstrates the compound's versatility in coordination chemistry (Mojumdar et al., 2009).
Environmental Impact
Environmental studies have investigated the presence and impact of benzofuran and urea derivatives, such as environmental phenols in pregnant women, showcasing the widespread use and potential health implications of these compounds in consumer products (Mortensen et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(22-13-14-24-17-8-2-1-3-9-17)21-12-6-10-18-15-16-7-4-5-11-19(16)25-18/h1-5,7-9,11,15H,6,10,12-14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWZYXXBORHBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

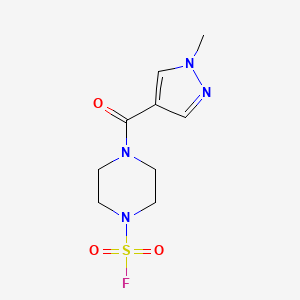
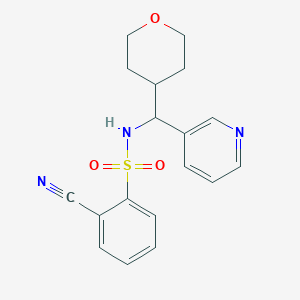
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)
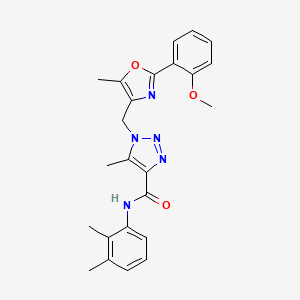

![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
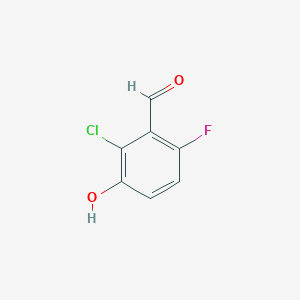

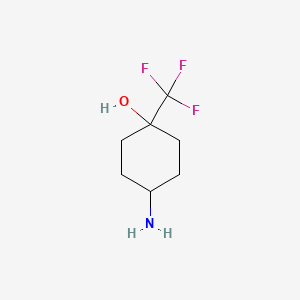
![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)
